Enhanced Target Potency: 25-Fold Improvement in Apelin Receptor Agonist Activity
Incorporation of a 3,3-difluoropiperidine moiety as a building block in an apelin receptor agonist scaffold resulted in a 25-fold improvement in potency. The effective concentration (EC50) for receptor activation decreased from 162 nM for the non-fluorinated analog to 6.5 nM for the compound containing the 3,3-difluoropiperidine .
| Evidence Dimension | In vitro potency (EC50) for apelin receptor activation |
|---|---|
| Target Compound Data | EC50 = 6.5 nM |
| Comparator Or Baseline | Non-fluorinated piperidine analog: EC50 = 162 nM |
| Quantified Difference | 25-fold improvement in potency |
| Conditions | In vitro functional assay for apelin receptor agonism, as reported in synthesis and characterization study |
Why This Matters
Demonstrates that the 3,3-difluoropiperidine substructure can confer a substantial potency advantage in a GPCR agonist program, directly impacting the lead optimization process.
